Structural Uniqueness: Distinct Substitution Pattern vs. Common Regioisomers
The target compound bears a 3-(4-chlorophenyl) and a 5-[(4-methoxyphenoxy)methyl] substitution. A direct regioisomer, 5-(4-chlorophenyl)-3-[(4-methoxyphenoxy)methyl]isoxazole, reverses the pharmacophoric elements, which in isoxazole-based kinase inhibitors has been shown to invert selectivity profiles [1]. The presence of the phenoxymethyl ether at the 5-position, rather than a simpler methyl or unsubstituted phenoxymethyl group, introduces a hydrogen-bond acceptor capable of engaging polar residues in target binding pockets [2].
| Evidence Dimension | Structural topology (substitution pattern) |
|---|---|
| Target Compound Data | 3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole |
| Comparator Or Baseline | 5-(4-chlorophenyl)-3-[(4-methoxyphenoxy)methyl]isoxazole (regioisomer) and 3-(4-chlorophenyl)-5-methylisoxazole |
| Quantified Difference | Not applicable (qualitative structural distinction); regioisomeric shift known to alter biological activity in isoxazole series |
| Conditions | Structural comparison; no direct biological assay available for this specific pair |
Why This Matters
For procurement, the exact regioisomer is critical; ordering the wrong isomer yields a compound with a different biological fingerprint, invalidating assay results.
- [1] Bianchi, I.; Forlani, F.; Rastelli, G. 'Isoxazole derivatives as potent inhibitors of cyclin-dependent kinases.' J. Med. Chem. 2019, 62, 11245-11263. View Source
- [2] Wermuth, C. G. 'The Practice of Medicinal Chemistry,' 4th ed.; Academic Press, 2015; Chapter 11, 'Pharmacophore Identification and Receptor Mapping.' View Source
